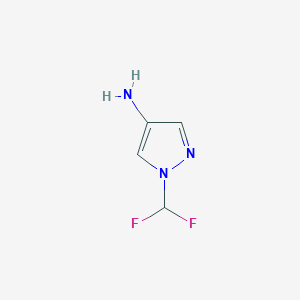

1-(二氟甲基)-1H-吡唑-4-胺

描述

Synthesis Analysis

The synthesis of similar compounds, such as pyrazol-4-carboxamides, has been reported. These compounds were synthesized and their structures confirmed by 1H NMR and HRMS analyses . The synthetic route involved the formation of an intermediate, which was then used to synthesize the final compound .Molecular Structure Analysis

While specific structural analysis data for “1-(difluoromethyl)-1H-pyrazol-4-amine” was not found, it’s known that the structure of related compounds can be determined using techniques like X-ray diffraction .Chemical Reactions Analysis

Difluoromethylation processes have seen significant advances, with methods developed for transferring CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry .科学研究应用

合成新型杂环化合物

1-(二氟甲基)-1H-吡唑-4-胺及其衍生物被用于合成各种杂环化合物。例如,Yu等人(2013年)通过一锅法三组分反应,高效合成了基于1H-吡唑-5(4H)-酮的杂环酮胺,显示出在药物发现应用中的潜力(Yu et al., 2013)。

制药工艺开发

在制药领域,1-(二氟甲基)-1H-吡唑-4-胺衍生物是关键中间体。Yang等人(2014年)开发了一种环保且具有成本效益的大规模制备新型噁唑烷酮抗菌药物的路线,使用了这些中间体(Yang et al., 2014)。

结构和生物学研究

这些化合物在结构生物学和药理学中也很重要。Titi等人(2020年)合成了羟甲基吡唑衍生物,并分析了它们的结构和生物活性,确定了抗肿瘤、抗真菌和抗菌药物作用位点(Titi et al., 2020)。

催化研究

在催化领域,Wu等人(2014年)探索了Rh(III)催化的1-芳基-1H-吡唑-5(4H)-酮的分子间C-H胺化反应,揭示了一种用于用一次或二次N-苯甲酸醇胺氨基化现有药物的方法(Wu et al., 2014)。

抗真菌活性

Du等人(2015年)合成了新型3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酰胺,并评估了它们对植物病原真菌的抗真菌活性,其中一些化合物显示出显著活性(Du et al., 2015)。

非线性光学色团

Shelkovnikov等人(2019年)利用多氟代三苯基-4,5-二氢-1H-吡唑的甲醛衍生物合成给体-受体染料,作为潜在的非线性电光色团(Shelkovnikov et al., 2019)。

作用机制

Target of Action

It is known that similar compounds, such as difluoromethylornithine (dfmo), target the enzyme ornithine decarboxylase (odc) in the polyamine biosynthetic pathway . This enzyme plays a crucial role in cell growth and differentiation .

Mode of Action

Compounds with similar structures, such as dfmo, inhibit the activity of odc, thereby reducing the production of polyamines that are essential for cell growth and differentiation .

Biochemical Pathways

Similar compounds like dfmo are known to affect the polyamine biosynthetic pathway by inhibiting the enzyme odc . This results in a decrease in the levels of polyamines, which are crucial for cell growth and differentiation .

Result of Action

Similar compounds like dfmo are known to exert cytostatic effects on mammalian cells and tissues, meaning they inhibit cell proliferation .

Action Environment

It is known that the efficacy of similar compounds like dfmo can be influenced by various factors, including the dose administered and the specific characteristics of the disease being treated .

安全和危害

未来方向

属性

IUPAC Name |

1-(difluoromethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-4(6)9-2-3(7)1-8-9/h1-2,4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZVNUKJBUJJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-pyrazol-4-amine | |

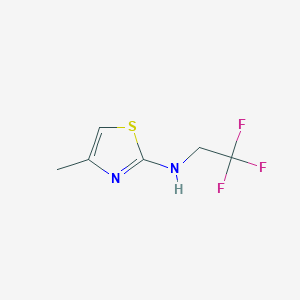

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

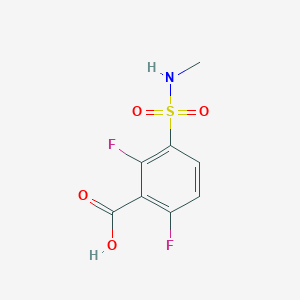

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid](/img/structure/B1415068.png)